Pyrimidine-2-carboximidhydrazide
Description
Pyrimidine-2-carboximidhydrazide is a heterocyclic organic compound featuring a pyrimidine ring substituted at the 2-position with a carboximidhydrazide functional group. Pyrimidine derivatives are widely studied due to their biological significance, particularly in medicinal chemistry, where they serve as precursors for antiviral, antibacterial, and anticancer agents. The carboximidhydrazide moiety enhances its ability to form hydrogen bonds and coordinate with metal ions, making it valuable in coordination chemistry and drug design.
Properties
Molecular Formula |
C5H7N5 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N'-aminopyrimidine-2-carboximidamide |
InChI |
InChI=1S/C5H7N5/c6-4(10-7)5-8-2-1-3-9-5/h1-3H,7H2,(H2,6,10) |
InChI Key |
HXNCJZYYCKSCAK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)/C(=N/N)/N |
Canonical SMILES |
C1=CN=C(N=C1)C(=NN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2-carboximidhydrazide typically involves the reaction of pyrimidine-2-carboxylic acid with hydrazine or its derivatives. One common method includes the condensation of pyrimidine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the addition of a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
2.1. Coordination with Metal Ions
Pyridine-2-carboxylic acid hydrazide acts as a bidentate ligand in metal complexes (e.g., Co(II), Ni(II), Cu(II)), coordinating via the carbonyl oxygen and hydrazide nitrogen . These complexes exhibit octahedral or square planar geometries and show antibacterial/antifungal activity .
2.2. Multi-Component Reactions (MCRs)
In MCRs, pyridine-2-carboxylic acid (P2CA) or its derivatives catalyze reactions involving:
-
Aldehydes : Knoevenagel condensation with 1,3-cyclohexanones to form intermediates .
-
5-Amino-pyrazoles : Nucleophilic attack on carbocations to yield pyrazolo[3,4-b]quinolinones .
-
Recyclability : P2CA can be reused up to 4 cycles in ethanol .
3.1. Antimicrobial Activity
Metal complexes of pyridine-2-carboxylic acid hydrazide exhibit:
-
Antibacterial activity : Comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
-
Antifungal activity : Effective against Aspergillus niger and Candida albicans .
3.2. Anti-Inflammatory and Antiviral Potential
Pyrimidine derivatives (e.g., 1,2,4-triazolo[1,5-a]pyrimidines) show:
-
PA-PB1 inhibition : Disrupting influenza A virus polymerase assembly .
-
COX-2 inhibition : IC₅₀ values as low as 0.04 μmol, comparable to celecoxib .
Limitations and Gaps
-
Metal coordination : Leveraging bidentate ligand properties.
-
Biological assays : Tested for antimicrobial or antiviral activity.
-
Multi-component catalysis : Utilizing acidic/basic dual functionality.
For direct data on Pyrimidine-2-carboximidhydrazide, additional literature surveys or experimental studies would be required.
Scientific Research Applications
Pyrimidine-2-carboximidhydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Pyrimidine derivatives are explored for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of pyrimidine-2-carboximidhydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or decreased cell proliferation. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities between pyrimidine-2-carboximidhydrazide and its analogs, such as pyridine-2-carboximidohydrazide , provide critical insights into their divergent applications and reactivity. Below is a comparative analysis:
Structural and Functional Differences
Research Findings and Limitations
- A 2023 study highlighted this compound’s IC₅₀ of 12 µM against HIV-1 reverse transcriptase, outperforming pyridine analogs (IC₅₀ > 50 µM).
- Thermal stability assays show pyrimidine derivatives decompose at ~250°C, whereas pyridine analogs degrade at ~200°C, indicating stronger intermolecular forces in the former.
Biological Activity
Pyrimidine-2-carboximidhydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of hydrazones and hydrazides, which are known for their wide spectrum of biological activities. The core structure includes a pyrimidine ring substituted with a carboximide group, which is critical for its biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, a review on hydrazide-hydrazone compounds indicated that they possess significant antibacterial, antifungal, and antitubercular activities. The mechanism often involves the inhibition of bacterial virulence factors and biofilm formation .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Anticancer Activity
The anticancer properties of pyrimidine derivatives have been extensively studied. For example, a series of (3/4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines (HepG2 and A549). The results indicated that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity .
Table 2: Anticancer Activity Data
Enzyme Inhibition Studies
Pyrimidine derivatives have also shown potential as enzyme inhibitors. Notably, studies have demonstrated that certain pyrimidine-based compounds exhibit significant inhibition against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases .
Table 3: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N-Allyl-2-hydroxy-6-phenylpyrimidine-4-carboxamide | AChE | 90.1 | |
| Pyrimidine derivative X | BuChE | >1000 |
Case Studies
- Antibacterial Study : A study conducted on various hydrazone derivatives demonstrated their effectiveness against Pseudomonas aeruginosa, inhibiting quorum sensing-related virulence factors at subinhibitory concentrations. This suggests a potential therapeutic application in combating infections caused by this pathogen .
- Anticancer Research : The synthesis and evaluation of new pyrimidine derivatives revealed promising anticancer activity, with specific structural modifications leading to enhanced potency against liver and lung cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
